2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a bromo-chlorophenoxy group attached to an ethylaminoethanol backbone, combined with oxalic acid. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol typically involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo and chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s bromo and chloro groups enable it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial activity and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)propanoic acid
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 2-(2-Bromo-4-chlorophenoxy)ethanol
Uniqueness
Compared to similar compounds, 2-[2-(2-Bromo-4-chlorophenoxy)ethylamino]ethanol stands out due to its unique ethylaminoethanol backbone, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[2-(2-bromo-4-chlorophenoxy)ethylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO2.C2H2O4/c11-9-7-8(12)1-2-10(9)15-6-4-13-3-5-14;3-1(4)2(5)6/h1-2,7,13-14H,3-6H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUYKQLENVMTFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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